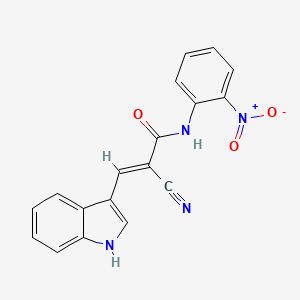![molecular formula C10H14N2OS B2851388 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine CAS No. 1607289-81-5](/img/structure/B2851388.png)
4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine” is a chemical compound with the molecular formula C10H14N2OS . It has been used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H14N2OS . The molecular weight of this compound is 210.30 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 210.30 .Scientific Research Applications
Synthesis and Chemical Properties
4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine has been a subject of interest in the synthesis of new heterocyclic compounds due to its potential in various biological activities. Research has demonstrated methods for synthesizing sulfanylpyrimidin-4(3H)-one derivatives and ethyl-2-(pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives using conventional and heterogeneous conditions. These processes yield compounds in excellent yields, showcasing the versatility and efficiency of using this compound as a precursor for various chemical transformations (Bassyouni & Fathalla, 2013).
Antiviral Activity
In the realm of antiviral research, derivatives of 6-hydroxypyrimidines substituted at positions 2 and 4 with various groups, including methylsulfanyl, have been synthesized and evaluated for their antiviral activities. Compounds derived from 2,4-diamino-6-hydroxypyrimidine and 2,4-diamino-6-sulfanylpyrimidine demonstrated significant inhibition against herpes viruses and retroviruses, highlighting the potential of this compound derivatives in antiviral therapy (Holý et al., 2002).
Cytotoxic Activity
The exploration of novel 5-methyl-4-thiopyrimidine derivatives for their cytotoxic activity has led to the synthesis of compounds with potential therapeutic applications. These derivatives have been tested against various cancer cell lines, providing insight into the structure-activity relationships and highlighting the potential of this compound derivatives as candidates for anticancer agents (Stolarczyk et al., 2018).
Optical and Electronic Properties
Research into the electronic and optical properties of thiopyrimidine derivatives, including studies on vibrational analysis, NBO analysis, and molecular electronic potential, has revealed significant insights into their nonlinear optical behavior and potential applications in optoelectronic devices. These studies provide a foundation for further exploration of the electronic and photophysical properties of this compound derivatives for advanced material science applications (Hussain et al., 2020).
Future Directions
The future directions of “4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine” could involve further exploration of its neuroprotective and anti-inflammatory properties . The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
4-methyl-6-(2-methyloxolan-3-yl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-5-10(12-6-11-7)14-9-3-4-13-8(9)2/h5-6,8-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLERQSKDTGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2851306.png)
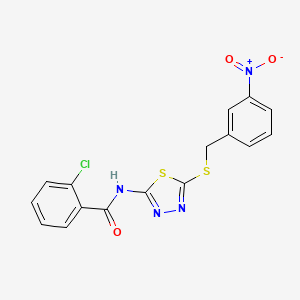
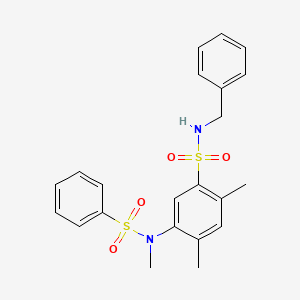
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide](/img/structure/B2851312.png)
![4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2851313.png)
![N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2851314.png)
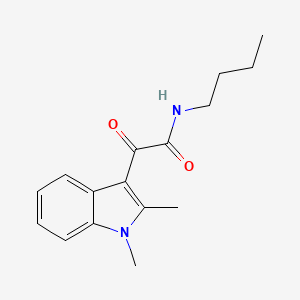
![[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2851318.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2851319.png)

![N-(4-fluorophenyl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2851322.png)
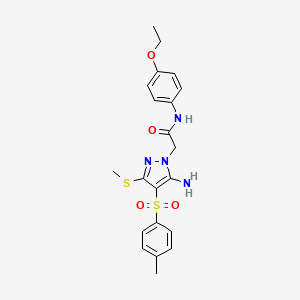
![Tert-butyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2851326.png)
